3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole
Overview
Description
3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with a chlorine atom, a cyclopropyl group, and a phenyl group. The molecular formula of this compound is C11H10ClN3, and it has a molecular weight of 219.67 g/mol .
Mechanism of Action
Target of Action
1,2,4-Triazoles are known to have a wide range of biological activities. They can interact with various enzymes and receptors in the body, but the specific targets can vary greatly depending on the specific structure and functional groups of the compound .
Mode of Action
The mode of action of 1,2,4-triazoles depends on their specific targets. They can act as inhibitors, activators, or modulators of their target proteins. The specific interaction between the triazole ring and its target is often key to its biological activity .
Biochemical Pathways
1,2,4-Triazoles can affect a variety of biochemical pathways, again depending on their specific targets. They have been found to have antimicrobial, anticancer, anti-inflammatory, and many other types of activity .
Pharmacokinetics
The ADME properties of 1,2,4-triazoles can vary greatly depending on their specific structure and functional groups. Some triazoles are well absorbed and extensively metabolized, while others may have different pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of 1,2,4-triazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
The action of 1,2,4-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with proteins. This compound has been shown to inhibit enzymes such as cytochrome P450, which is involved in drug metabolism . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to altered enzymatic activity and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, this compound can inhibit enzyme activity by occupying the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, but its activity can degrade over time when exposed to light or extreme temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage, due to its interaction with critical metabolic pathways. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes.
Preparation Methods
The synthesis of 3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyclopropylcarbonyl chloride and phenylhydrazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole has a wide range of scientific research applications:
Comparison with Similar Compounds
3-chloro-4-cyclopropyl-5-phenyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a similar triazole ring structure but differs in the substituents attached to the ring.
1,2,4-triazole derivatives: These compounds share the triazole ring but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-chloro-4-cyclopropyl-5-phenyl-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-11-14-13-10(15(11)9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXCJGLPQJTZMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.